5-Methyl-1-benzothiophene-2-sulfonyl chloride
Description
Substituent Position and Steric Effects
Compared to unsubstituted benzothiophene-2-sulfonyl chloride (C₈H₅ClO₂S₂), the 5-methyl group in the target compound introduces steric hindrance, increasing the dihedral angle between the benzothiophene core and sulfonyl chloride group. For instance, 3-methylbenzo[b]thiophene-2-sulfonyl chloride exhibits a planar geometry due to reduced steric clash, whereas the 5-methyl derivative adopts a non-coplanar conformation to minimize van der Waals repulsions.
Electronic Modulation by Halogenation
Bromination at the 5-position (e.g., 5-bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride) further withdraws electron density, lowering the LUMO energy (–2.5 to –3.0 eV) and enhancing electrophilicity compared to the methyl-substituted analog. In contrast, fluorine substitution at the 5-position (as in fluorophenyl derivatives) increases polarity without significantly altering steric bulk.
Impact on Reactivity
The methyl group’s electron-donating effect slightly mitigates the sulfonyl chloride’s electron withdrawal, reducing electrophilicity compared to halogenated analogs. This structural balance makes the compound a versatile intermediate in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions.
Properties
IUPAC Name |
5-methyl-1-benzothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S2/c1-6-2-3-8-7(4-6)5-9(13-8)14(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJYXHTCDQVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383397 | |
| Record name | 5-methyl-1-benzothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90273-30-6 | |
| Record name | 5-methyl-1-benzothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-1-benzothiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 232.68 g/mol. The compound features a benzothiophene core with a methyl group at the 5-position and a sulfonyl chloride group at the 2-position, which enhances its electrophilic reactivity.
The biological activity of this compound is largely attributed to the reactivity of the sulfonyl chloride group, which is highly electrophilic. This allows for nucleophilic attacks by various biological molecules, leading to the formation of new chemical bonds. The following mechanisms have been identified:
- Enzyme Inhibition : The sulfonyl chloride moiety can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active sites. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment.
- Antitumor Activity : Similar compounds have demonstrated the ability to intercalate into DNA, inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which contribute to cell death through oxidative stress.
- Antimicrobial Properties : The compound exhibits antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Studies : Research indicates that derivatives of this compound can bind to DNA and induce cleavage, leading to apoptosis in various cancer cell lines. For instance, compounds similar in structure have been shown to exhibit significant cytotoxicity against breast and lung cancer cells .
- Enzyme Inhibition Studies : Inhibitory effects on AChE have been documented, with IC50 values indicating potent inhibition at low concentrations. This suggests potential utility in developing treatments for Alzheimer's disease .
- Antimicrobial Activity : Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cell wall integrity and interference with metabolic processes.
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromothiophene-2-sulfonyl chloride | Contains bromine instead of chlorine | Different reactivity profile due to larger bromine atom |
| Benzo[b]thiophene-3-sulfonyl chloride | Lacks chlorine substitution | Altered chemical properties and reactivity |
| 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | Contains a methyl group at position 3 | Variations in sterics and electronic properties |
This table illustrates how structural modifications can significantly influence biological activity and reactivity.
Preparation Methods
Sulfonation
- Sulfonation is performed by reacting 5-methylbenzothiophene with chlorosulfonic acid or sulfur trioxide under controlled temperature conditions.
- This step introduces the sulfonic acid group at the 2-position of the benzothiophene ring.
- The reaction conditions must be carefully controlled to avoid polysulfonation or degradation of the heterocyclic ring.
Chlorination
- The sulfonic acid intermediate is then treated with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- This step converts the sulfonic acid group (-SO3H) into the sulfonyl chloride (-SO2Cl), yielding the target compound this compound.
- Reaction parameters such as temperature, solvent, and reaction time influence the yield and purity.
Novel Sandmeyer-Type Sulfonyl Chloride Synthesis
A recent innovative method involves the Sandmeyer-type chlorosulfonylation of aromatic amines using DABSO (a stable sulfur dioxide surrogate), copper catalysts, and tert-butyl nitrite in acidic media. This method offers a mild and efficient route to sulfonyl chlorides, including heteroaromatic derivatives related to benzothiophene sulfonyl chlorides.
Summary of Preparation Methods
Detailed Research Findings and Data
Table 1: Reaction Parameters and Yields for Pd/C Catalyzed Reduction of Sulfonyl Chlorides (Related System)
| Entry | Substrate (Sulfonyl Chloride) | Formic Acid (mL/g) | Pd/C (wt%) | Triphenylphosphine (mmol) | Iodine (mmol) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Methylbenzenesulfonyl chloride | 2-5 | 5% (3 g) | 7.6 | 3.9 | 50 | 5 | 73 | 99 |
| 2 | Various substituted sulfonyl chlorides | Similar | Similar | Similar | Similar | 50 | 5 | 50-58 | >95 |
Note: This method is more relevant for thiophenol preparation but illustrates catalytic conditions for sulfonyl chloride derivatives.
Table 2: Sandmeyer-Type Chlorosulfonylation Optimization for Heteroaromatic Sulfonyl Chlorides
| Entry | Cu Source | HCl Concentration | Temp (°C) | Time (min) | Conversion | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | CuCl (cat.) | 32% aqueous | 25 | 15 | 100% | 79 | High |
| 2 | CuCl2 (cat.) | 32% aqueous | 25 | 15 | 100% | 79 | Higher |
| 3 | CuCl2 (cat.) | 5-6 M in i-PrOH | 25 | 15 | <100% | N/A | Impurities |
This method shows excellent efficiency and mildness, suitable for scale-up and library synthesis.
Q & A
Q. What are the key synthetic pathways for 5-methyl-1-benzothiophene-2-sulfonyl chloride, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. For example, a diazotization reaction using sodium nitrite in acidic media (e.g., HCl/acetic acid) can generate intermediates like 5-methylbenzothiophene-2-sulfonic acid, followed by treatment with thionyl chloride (SOCl₂) under reflux to form the sulfonyl chloride . Yield optimization requires precise stoichiometric ratios (e.g., 3:1 molar ratio of thionyl chloride to sulfonic acid), controlled temperature (reflux at 80–90°C), and catalytic DMF to enhance reactivity. Purity is improved via recrystallization from ethanol, yielding a product with a melting point of 118–120°C .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Key peaks include 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch), confirming the sulfonyl group. Aromatic C-H stretches appear near 3000–3100 cm⁻¹ .
- ¹H NMR (CDCl₃) : Peaks at δ 2.5 (s, 3H, CH₃), δ 7.4 (m, aromatic protons), and δ 8.05 (d, ortho to sulfonyl group) are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z 294 (35Cl isotope) and 296 (37Cl isotope) validate the molecular formula C₉H₇ClO₂S₂ .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Use fume hoods to avoid inhalation of SOCl₂ vapors.
- Wear acid-resistant gloves and goggles due to its corrosive nature.
- Neutralize spills with sodium bicarbonate, and store the compound in airtight containers under anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for sulfonyl chloride derivatives?
Methodological Answer: Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. To address this:
- Compare spectra across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions.
- Cross-validate with computational methods (e.g., DFT calculations) to predict theoretical spectra and assign peaks unambiguously .
Q. What strategies improve the stability of this compound in aqueous reaction media?
Methodological Answer: The compound hydrolyzes readily in water. Strategies include:
Q. How can researchers leverage this compound to synthesize bioactive sulfonamide derivatives?
Methodological Answer:
- Coupling with Amines : React with primary/secondary amines in dichloromethane at 0–25°C. Monitor progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) .
- Purification : Use column chromatography (silica gel, gradient elution) to isolate sulfonamides. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical methods are suitable for tracking decomposition products of this compound?
Methodological Answer:
- LC-MS : Detect hydrolysis products (e.g., sulfonic acid) using reverse-phase chromatography coupled with electrospray ionization.
- TGA/DSC : Assess thermal stability by measuring weight loss and exothermic peaks under nitrogen atmosphere .
Experimental Design and Data Analysis
Q. How should researchers design a kinetic study for sulfonyl chloride reactions with nucleophiles?
Methodological Answer:
- Variable Control : Vary nucleophile concentration (e.g., 0.1–1.0 M) while keeping sulfonyl chloride concentration constant.
- Quenching : Aliquot reactions at timed intervals into ice-cold methanol to halt progress.
- Quantification : Use UV-Vis spectroscopy (λ = 260 nm, absorbance of unreacted sulfonyl chloride) or HPLC to measure reaction rates .
Q. What statistical approaches are recommended for analyzing conflicting reactivity data in sulfonylation reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
